
6-Isobutoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isobutoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core substituted with an isobutoxy group at the 6th position and an amine group at the 3rd position, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxyquinolin-3-amine can be achieved through various methods, including classical and modern synthetic routes. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions or the use of ionic liquids .
化学反応の分析
Types of Reactions: 6-Isobutoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
6-Isobutoxyquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Isobutoxyquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
6-Methoxyquinolin-3-amine: A compound with a methoxy group instead of an isobutoxy group, showing different reactivity and biological activity.
Uniqueness: 6-Isobutoxyquinolin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable entity for various applications .
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
6-(2-methylpropoxy)quinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-16-12-3-4-13-10(6-12)5-11(14)7-15-13/h3-7,9H,8,14H2,1-2H3 |
InChIキー |
KQAKZUUXRYRRSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC2=CC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
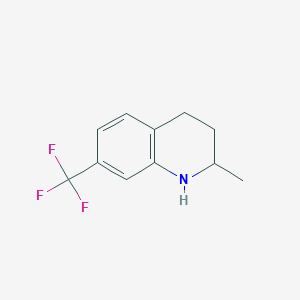


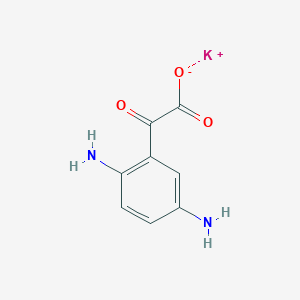

![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)
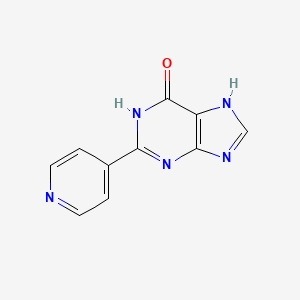
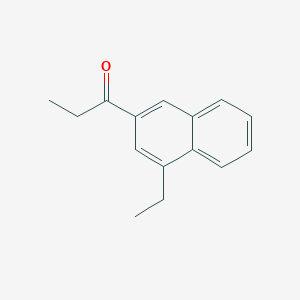
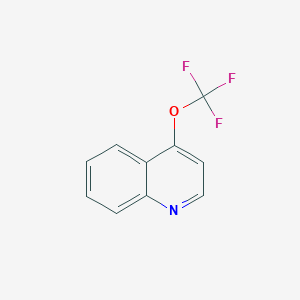



![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
